molecular formula C19H16N2O B169456 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile CAS No. 187793-06-2

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile

Cat. No.: B169456
CAS No.: 187793-06-2
M. Wt: 288.3 g/mol
InChI Key: INONLRKTDXRGKI-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile: is a heterocyclic compound that features a furan ring substituted with amino, bis(4-methylphenyl), and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile typically involves the condensation of appropriate aldehydes with malononitrile and an aromatic amine under basic conditions. A common method includes the use of ethanol as a solvent and ammonium acetate as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (concentrated sulfuric acid and nitric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
  • 2-Amino-4,5-diphenyl-3-furancarbonitrile
  • 2-Amino-5-phenyl-3-furancarbonitrile

Uniqueness

2-Amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile is unique due to the presence of the bis(4-methylphenyl) groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific biological targets or improve its physical properties for material applications .

Properties

IUPAC Name

2-amino-4,5-bis(4-methylphenyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-12-3-7-14(8-4-12)17-16(11-20)19(21)22-18(17)15-9-5-13(2)6-10-15/h3-10H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INONLRKTDXRGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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